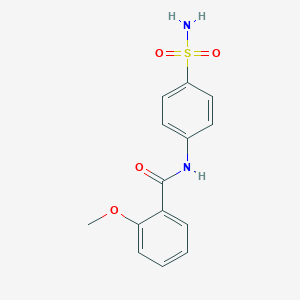
2-methoxy-N-(4-sulfamoylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(4-sulfamoylphenyl)benzamide, commonly known as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied extensively for its ability to inhibit the activity of carbonic anhydrase enzymes.
作用机制
MSB works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and fluid secretion. By inhibiting these enzymes, MSB can modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MSB has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure in glaucoma, it has also been found to have anti-inflammatory properties and to improve blood flow in the brain. It has also been shown to inhibit the growth of cancer cells and to have anticonvulsant properties.
实验室实验的优点和局限性
One advantage of using MSB in lab experiments is its specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of these enzymes. However, one limitation is that MSB may have off-target effects on other enzymes or processes, which can complicate data interpretation.
未来方向
There are several future directions for research on MSB. One area of interest is the development of MSB derivatives with improved pharmacological properties. Another area is the investigation of MSB's potential use in treating other diseases such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying MSB's therapeutic effects and to optimize its dosing and administration.
合成方法
The synthesis of MSB involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
科学研究应用
MSB has been investigated for its potential use in treating various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, MSB has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In epilepsy, MSB has been found to have anticonvulsant properties, and in cancer, it has been studied for its ability to inhibit tumor growth.
属性
产品名称 |
2-methoxy-N-(4-sulfamoylphenyl)benzamide |
|---|---|
分子式 |
C14H14N2O4S |
分子量 |
306.34 g/mol |
IUPAC 名称 |
2-methoxy-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C14H14N2O4S/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
InChI 键 |
SVVKJYWVAGNOEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
